molecular formula C10H11ClO B1311384 2-Chloro-3-(4-methoxyphenyl)-1-propene CAS No. 91284-04-7

2-Chloro-3-(4-methoxyphenyl)-1-propene

Cat. No. B1311384
CAS RN: 91284-04-7
M. Wt: 182.64 g/mol
InChI Key: AGQALXPMEXDREE-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-(4-methoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a methoxyphenyl group with a chlorine atom. The methoxyphenyl group consists of a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. This suggests that the compound could have properties similar to other aromatic compounds, which are often stable and used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the propene group suggests that it could participate in reactions typical of alkenes, such as addition reactions . The methoxyphenyl group could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Nonlinear Optical Applications

Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound structurally similar to 2-Chloro-3-(4-methoxyphenyl)-1-propene, indicates significant nonlinear optical properties, making it suitable for optical devices. The study highlighted its high nonlinear optical properties through various spectroscopic methods and theoretical calculations, suggesting its potential application in nonlinear optics and optical device development (Mostaghni, Shafiekhani, & Mahani, 2022).

Spectroscopic and Biological Activity Studies

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was analyzed for its biological functions like antimicrobial activity. The study involved quantum chemical methods and vibrational spectral techniques, finding the molecule to exhibit antifungal and antibacterial effects. The study also included molecular docking to identify interactions with different proteins (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Applications in Organic Electronic Devices

A study on externally initiated regioregular P3HT with controlled molecular weight and narrow polydispersity explored the synthesis of pi-conjugated organic polymers for applications in electronic and photonic devices. The research demonstrated the ability to control the molecular weights and distributions of the polymers, which is crucial for their use in high-performance electronic devices (Bronstein & Luscombe, 2009).

Tuning Optical Properties for Enhanced Emission

Research on the postfunctionalization of poly(3-hexylthiophene) (P3HT) investigated the effects of various functional groups on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This study is significant for enhancing the solid-state emission of poly(thiophene)s, highlighting the potential for improving opto-electronic materials through molecular control (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQALXPMEXDREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448756
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-methoxyphenyl)-1-propene

CAS RN

91284-04-7
Record name 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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